2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H8ClFO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
LURFYTYWNVJUSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Phenylboronic Acid Intermediates
a. Formation of 4-Chloro-2-fluoro-3-phenylboronic acid (PBA):
A prevalent method involves the lithiation of substituted benzene derivatives, followed by electrophilic boronation:
Step 1: Alkyl lithium reagents (e.g., n-BuLi) are reacted with 1-chloro-3-fluoro-2-benzene derivatives to generate lithized intermediates.
Step 2: These lithized intermediates are quenched with electrophilic boron reagents such as trimethyl borate (B(OMe)₃), forming boronate esters.
Step 3: Hydrolysis of the boronate ester yields the boronic acid, with yields exceeding 90% under optimized conditions.
This process is summarized in the following reaction scheme:
Ar–Cl–F + n-BuLi → Lithized intermediate
Lithized intermediate + B(OMe)₃ → Boronate ester
Boronate ester + H₂O → 4-Chloro-2-fluoro-3-phenylboronic acid
b. Isolation and Purification:
The boronic acid is isolated via layer separation techniques, often employing water-miscible organic solvents like acetonitrile (MeCN) and salt-induced phase separation to enhance yield and purity.
Conversion to 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic Acid
The key challenge lies in transforming the boronic acid intermediate into the target fluoroacetic acid derivative, which involves introducing the acetic acid moiety and the methoxy group on the aromatic ring.
a. Functionalization of the Aromatic Ring:
Methoxy substitution: The methoxy group can be introduced via electrophilic aromatic substitution, typically through methylation of phenolic intermediates, or by starting with a methoxy-substituted precursor.
Chlorine and Fluorine positioning: These are incorporated during the initial lithiation and electrophilic substitution steps, ensuring regioselectivity.
Process Optimization and Yield Data
| Method Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation & Boronation | n-BuLi, B(OMe)₃, room temperature | >90 | Efficient formation of boronic acid |
| Purification | Layer separation with MeCN and salt | >90 | High purity, ready for coupling |
| Aromatic substitution | Methylation, electrophilic substitution | Variable | Dependent on regioselectivity |
| Side-chain oxidation | KMnO₄, controlled conditions | >85 | Converts side chains to acids |
| Final coupling | Suzuki coupling | >80 | Yields the target compound |
Summary of Key Considerations
- The synthesis hinges on the efficient formation of boronic acid intermediates via lithiation and electrophilic boronation.
- Subsequent functionalization involves regioselective substitutions and oxidation steps to install the fluoroacetic acid side chain.
- Process optimization, including phase separation and salt addition, enhances yield and purity.
- The overall synthetic route is adaptable for scale-up, with yields exceeding 85-90% in key steps.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes typical nucleophilic acyl substitutions:
-
Esterification with alcohols (R-OH) under acidic catalysis (H₂SO₄, HCl) or coupling agents (DCC/DMAP):
-
Amidation with amines (R-NH₂) via activation by EDCI/HOBt:
Key Factors :
-
The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating reaction rates.
-
Methoxy and chloro substituents on the aromatic ring do not interfere with acyl substitution at the carboxylic acid site .
Decarboxylation Reactions
The compound undergoes thermal or radical-mediated decarboxylation, producing fluorinated hydrocarbons:
Mechanistic Insight :
-
The reaction proceeds via homolytic cleavage of the C–COOH bond, forming a carbon-centered radical that reacts with halogen donors (e.g., CCl₄) .
-
Fluorine’s inductive effect stabilizes the transition state, lowering the activation energy for decarboxylation.
Nucleophilic Substitution at Fluorine
The α-fluoro group participates in SN2 reactions under basic conditions:
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ | K₂CO₃, DMF, 80°C | 2-(4-Cl-3-MeO-Ph)-2-aminoacetic acid | 65 | |
| NaN₃ | H₂O/EtOH, reflux | 2-(4-Cl-3-MeO-Ph)-2-azidoacetic acid | 81 |
Limitations :
-
Fluorine’s poor leaving-group ability requires strong nucleophiles (e.g., azide, amines) .
-
Competing esterification or decarboxylation may occur under prolonged heating.
Electrophilic Aromatic Substitution
The aromatic ring undergoes regioselective substitution, guided by substituent effects:
| Reaction | Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-(4-Cl-3-MeO-5-NO₂-Ph)-2-fluoroacetic acid | 47 | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 2-(4-Cl-3-MeO-5-SO₃H-Ph)-2-fluoroacetic acid | 39 |
Regioselectivity :
-
Methoxy (-OMe) directs electrophiles to the ortho/para positions, but steric hindrance from the chloro group favors para substitution .
Coupling Reactions
Derivatives of the compound participate in cross-coupling reactions:
-
Suzuki Coupling : After conversion to a boronic ester (via lithiation and B(OMe)₃ treatment), the compound couples with aryl halides :
Optimized Conditions :
Metabolic Defluorination
In biological systems, enzymatic cleavage of the C–F bond occurs via oxidative pathways :
Scientific Research Applications
2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting antimicrobial or anticancer activities. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid with key analogs, highlighting substituent patterns, molecular properties, and synthesis methodologies:
¹ Molecular weight calculated based on formula C₉H₈ClFO₃.
Physicochemical Properties
- NMR Trends : Fluorinated CH groups exhibit characteristic splitting (e.g., δ 5.25 ppm, J=47 Hz in compound S30 ). Aromatic protons in substituted phenyl rings resonate between δ 6.8–7.5 ppm .
- Hazard Profiles : Brominated analogs (e.g., 2-(4-bromophenyl)-2-fluoroacetic acid) show higher toxicity (H302, H314), suggesting similar safety precautions for chlorinated derivatives .
Biological Activity
2-(4-Chloro-3-methoxyphenyl)-2-fluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF O2
- Molecular Weight : 232.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. The presence of the fluoroacetic acid moiety may inhibit key enzymes, leading to disruption in cellular processes such as the citric acid cycle, which is crucial for energy production.
Key Targets
- Enzyme Inhibition : The compound may inhibit aconitase, which is involved in the citric acid cycle, leading to metabolic disruptions.
- Receptor Interaction : It has been investigated for its potential interaction with inflammatory mediators and receptors, which could modulate immune responses.
Anti-inflammatory Properties
Research indicates that derivatives of fluoroacetic acids exhibit anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can reduce eosinophil infiltration and Th2 cytokine levels in models of asthma, suggesting a potential application in treating inflammatory diseases .
Anticancer Activity
The compound has also been explored for its anticancer properties. Fluoroacetic acids have been noted for their cytotoxic effects on various cancer cell lines. For example, studies have demonstrated that certain analogs can induce apoptosis in cancer cells by disrupting metabolic pathways .
Study 1: In vitro Antibacterial Activity
A study assessed the antibacterial activity of related compounds against Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that these compounds exhibited significant antibacterial properties, suggesting potential therapeutic applications .
Study 2: Toxicological Assessment
Fluoroacetate compounds are known for their toxicity; thus, understanding their safety profile is crucial. The human oral LD50 of fluoroacetate is reported to be between 2–10 mg/kg, highlighting the need for careful evaluation in therapeutic contexts .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 2-(4-chloro-3-methoxyphenyl)-2-fluoroacetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of a phenylacetic acid precursor. For example, a halogen-exchange reaction using potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST) on a chlorinated intermediate can introduce the fluorine atom. Protecting the methoxy group with a methyl or benzyl group during synthesis prevents unwanted side reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieving >95% purity . Reaction temperature (optimized at 0–5°C for DAST reactions) and stoichiometric ratios (1.2 equivalents of fluorinating agent) significantly impact yield, as excess fluorinating agents may degrade the product.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the fluoroacetate moiety.
- Safety Protocols : Use fume hoods for handling powdered forms (airborne exposure risk). Engineering controls (e.g., local exhaust ventilation) and PPE (nitrile gloves, lab coats, safety goggles) are mandatory. Contaminated clothing must be removed immediately and decontaminated separately .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Consult institutional guidelines for hazardous halogenated waste .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR (δ ~ -180 to -200 ppm for CF groups) and -NMR (aromatic protons at δ 6.8–7.2 ppm) confirm structural integrity.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid .
- Melting Point : Compare observed mp (literature data pending; similar compounds: 110–125°C) to validate crystallinity .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystalline form of this compound inform its reactivity or supramolecular applications?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL reveals intermolecular interactions. For example, the carboxylic acid group may form dimeric hydrogen bonds (graph set notation: ), while the methoxy group participates in weaker C–H···O contacts. These patterns influence solubility (polar vs. nonpolar solvents) and stability against thermal degradation. Computational modeling (DFT or MD simulations) can predict how lattice packing affects reactivity in solid-state reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts)?
- Methodological Answer : Discrepancies often arise from rotameric equilibria or solvent effects. For example:
- Dynamic NMR : Variable-temperature -NMR (e.g., 25°C to -40°C) can freeze conformational changes, resolving split peaks.
- Solvent Screening : Compare DMSO-d vs. CDCl to identify solvent-induced shifts.
- Isotopic Labeling : Introduce at the carboxylic acid to track hydrogen-bonding effects .
Q. How can researchers design experiments to study the compound’s potential as a enzyme inhibitor or intermediate in medicinal chemistry?
- Methodological Answer :
- Docking Studies : Use the fluorine atom as a hydrogen-bond acceptor in molecular docking (e.g., AutoDock Vina) to target enzyme active sites (e.g., kinases or proteases).
- SAR Analysis : Synthesize analogs (e.g., varying chloro/methoxy positions) and compare IC values in enzyme assays.
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess fluorinated metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
